6-Methyleneandrost-4-ene-3,17-dione 6-Methyleneandrost-4-ene-3,17-dione A metabolite of Exemestane. Exemestaneis a third generation, irreversible steroidal aromatase inhibitor that induces aromatase degradation leading to a decrease in estrogen levels in plasma.
Brand Name: Vulcanchem
CAS No.: 19457-55-7
VCID: VC21348102
InChI: InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
SMILES: CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol

6-Methyleneandrost-4-ene-3,17-dione

CAS No.: 19457-55-7

Cat. No.: VC21348102

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Methyleneandrost-4-ene-3,17-dione - 19457-55-7

CAS No. 19457-55-7
Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
Standard InChI Key KQRGETZTRARSMA-DAELLWKTSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C
SMILES CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C
Canonical SMILES CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C
Appearance White to Pale Yellow Solid

Chemical Identity and Structure

6-Methyleneandrost-4-ene-3,17-dione (C₂₀H₂₆O₂) is a synthetic steroid compound with a molecular weight of 298.42 . The compound features a 6-methylene modification to the androstane backbone, accompanied by ketone groups at positions 3 and 17 . This unique structural arrangement contributes to its specific biological activity and synthetic utility.

The compound has several synonyms in scientific literature including:

  • 6-Methylideneandrost-4-ene-3,17-dione

  • 6-Methylene-4-androsten-3,17-dione

  • Exemestane Impurity E

  • Exemestane Related Compound A

  • Androst-4-ene-3,17-dione-6-methylene

  • 6-Methyleneandrosta-4-ene-3,17-dione

Structural Characteristics

The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione exhibits several interesting conformational features. X-ray crystallographic analysis reveals that:

  • The steroid A ring approximates a sofa (or envelope) conformation, with the methylene group adjacent to the B ring lying out of plane with the other atoms

  • The B and C rings display slightly flattened chair conformations

  • The D ring adopts an envelope conformation, with the CH group forming the flap

  • The molecule contains a C4═C5 double bond that influences the conformation of ring A

  • The 6-methylene group occupies a beta equatorial position with an angle of 63.8(2)°

Physical Properties and Molecular Interactions

The compound features several notable physical and chemical properties that influence its behavior in biological systems and chemical reactions.

Crystal Structure and Intermolecular Forces

In crystalline form, 6-Methyleneandrost-4-ene-3,17-dione exhibits specific intermolecular interactions that contribute to its solid-state organization. Molecules are linked by two distinct C—H⋯O hydrogen bonds, involving acidic hydrogen atoms positioned near the C═C and C═O double bonds . These hydrogen bonding patterns play an important role in the compound's crystal packing arrangement.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural features of 6-Methyleneandrost-4-ene-3,17-dione. The following table summarizes key spectroscopic data:

Spectroscopic MethodObserved FeaturesValues
Infrared (IR)=C–H stretching3084 cm⁻¹
C₁₇=O stretching1738 cm⁻¹
C₃=O stretching1671 cm⁻¹
C═C stretching1599 cm⁻¹
Melting Point435–437 K (literature: 440 K)

The spectroscopic profile confirms the presence of key functional groups including the methylene group at position 6 and the ketone functionalities at positions 3 and 17 .

Synthesis and Preparation

The synthesis of 6-Methyleneandrost-4-ene-3,17-dione involves a specific chemical procedure that begins with androstenedione as the starting material.

Synthetic Methodology

The preparation follows a procedure described by Annen et al. (1982) which involves the following steps:

  • Creation of a reaction mixture containing:

    • Anhydrous sodium acetate (1.0 g, 12.19 mmol)

    • Dry chloroform (30.0 cm³)

    • Formaldehyde dimethyl acetal (30.0 cm³, 340.0 mmol)

    • Phosphoryl chloride (1.9 cm³, 20.0 mmol)

  • Heating the mixture at reflux for 1 hour

  • Addition of androstenedione (773.5 mg, 2.70 mmol)

  • Dropwise addition of additional phosphoryl chloride (1.9 cm³, 20.0 mmol) over a period of 3.5 hours

  • Refluxing the reaction mixture under nitrogen for 10 hours

  • Cooling to room temperature followed by neutralization with saturated sodium carbonate solution

  • Extraction with chloroform (200 cm³) and washing with water (4×100 cm³)

  • Drying over anhydrous MgSO₄, filtration, and concentration

  • Purification via silica gel 60 column chromatography using hexane/diethyl ether as eluent

This procedure reportedly yields pure 6-Methyleneandrost-4-ene-3,17-dione with a yield of approximately 17% .

Crystallization and Purification

For X-ray crystallographic studies and highest purity requirements, the compound can be crystallized through slow evaporation from acetone/n-hexane solvent system . This crystallization method produces crystals suitable for structural analysis and ensures high chemical purity.

Biological Significance and Applications

6-Methyleneandrost-4-ene-3,17-dione possesses significant biological relevance, particularly in the context of breast cancer research and treatment.

Role in Drug Development

The compound represents a key synthetic precursor of exemestane, which is recognized as one of the most potent steroid aromatase inhibitors clinically used in breast cancer treatment . Aromatase inhibitors function by preventing the conversion of androgens to estrogens, thereby reducing estrogen levels in the body – a critical intervention for hormone-dependent breast cancers.

Structure-Activity Relationships

As the 6-methylene derivative of androstenedione (the natural substrate of aromatase), this compound provides valuable insights into the structural requirements for aromatase inhibition. X-ray crystallographic studies of this compound contribute to the elucidation of structural features needed for antitumor activity .

The compound presents a unique structural modification compared to naturally occurring androgens, featuring:

  • A methylene group at position 6 of the androstane backbone

  • Ketone groups at positions 3 and 17

  • A C4═C5 double bond that affects ring conformation

These structural elements contribute to the compound's biological activity profile, particularly its influence on androgen receptor interactions .

Research Applications

Beyond its role as an exemestane precursor, 6-Methyleneandrost-4-ene-3,17-dione serves multiple purposes in biochemical and pharmacological research.

Biochemical Research

The compound is utilized in biochemical studies investigating:

  • Androgen receptor interactions

  • Steroid metabolism pathways

  • Structure-activity relationships of steroidal compounds

Pharmaceutical Quality Control

Chemical Identifiers and Database Information

To facilitate cross-referencing and identification across chemical databases, 6-Methyleneandrost-4-ene-3,17-dione is associated with several standardized identifiers:

Identifier TypeValue
CAS Number19457-55-7
Molecular FormulaC₂₀H₂₆O₂
InChIInChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
InChI KeyKQRGETZTRARSMA-DAELLWKTSA-N
SMILESO=C1C=C2C(=C)CC3C4CCC(=O)C4(C)CCC3C2(C)CC1

These identifiers ensure unambiguous identification of the compound across scientific literature and chemical databases .

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